1-Methyl-2-oxocycloheptaneacetic acid
Description
1-Methyl-2-oxocycloheptaneacetic acid is a cyclic carboxylic acid featuring a seven-membered cycloheptane ring substituted with a methyl group at position 1, a ketone at position 2, and an acetic acid moiety.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(1-methyl-2-oxocycloheptyl)acetic acid |
InChI |
InChI=1S/C10H16O3/c1-10(7-9(12)13)6-4-2-3-5-8(10)11/h2-7H2,1H3,(H,12,13) |
InChI Key |
DSNRSJMLKGZTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 1-methyl-2-oxocycloheptaneacetic acid with key analogs, focusing on structural features, reactivity, and functional differences.
2.1. Methyl 2-Oxo-1-cycloheptanecarboxylate (CAS 52784-32-4)
- Structure : Cycloheptane ring with a methyl ester at position 1 and a ketone at position 2.
- Key Differences :
- Functional Group : Ester (–COOCH₃) vs. carboxylic acid (–COOH) in the target compound.
- Reactivity : The ester group is less acidic (pKa ~25) compared to the carboxylic acid (pKa ~4–5), making it more resistant to hydrolysis but less reactive in acid-catalyzed reactions.
- Applications : Likely used as a synthetic intermediate for ester hydrolysis to yield carboxylic acids .
2.2. 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 464-78-8)
- Structure: Bicyclic system (norbornane framework) with a ketone and carboxylic acid.
- Key Differences: Ring System: Bicyclic vs. monocyclic cycloheptane. The norbornane structure introduces significant ring strain and rigidity. Reactivity: Increased strain in the bicyclic system may enhance reactivity in ring-opening reactions or Diels-Alder cycloadditions. Applications: Potential use in polymer chemistry or as a chiral building block due to its rigid structure .
2.3. 2-Acetylcycloheptanone
- Structure : Cycloheptane with acetyl (–COCH₃) and ketone (–CO–) groups.
- Key Differences: Functional Groups: Dual ketones vs. ketone + carboxylic acid. Reactivity: The absence of a carboxylic acid reduces polarity and acidity, favoring nucleophilic additions (e.g., enolate formation) over acid-base reactions. Applications: May serve as a precursor in aldol condensations or Michael additions .
2.4. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3)
- Structure: Cyclohexane ring with an amino-oxoethyl substituent and acetic acid.
- Ring Size: Cyclohexane (six-membered) vs. cycloheptane (seven-membered), affecting conformational flexibility and steric effects. Applications: Studied for neurochemical properties and protein interaction analysis .
Tabulated Comparison
| Compound | CAS No. | Core Structure | Key Functional Groups | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| This compound | Not provided | Cycloheptane | –COOH, –CO–, –CH₃ | Acid-catalyzed reactions, H-bonding | Synthesis, biochemical research |
| Methyl 2-Oxo-1-cycloheptanecarboxylate | 52784-32-4 | Cycloheptane | –COOCH₃, –CO– | Ester hydrolysis, nucleophilic acyl substitution | Intermediate for carboxylic acids |
| 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | 464-78-8 | Bicyclo[2.2.1]heptane | –COOH, –CO–, –CH₃ | Ring-opening, cycloadditions | Chiral synthesis, polymers |
| 2-Acetylcycloheptanone | Not provided | Cycloheptane | –COCH₃, –CO– | Enolate chemistry, aldol reactions | Organic synthesis |
| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | 99189-60-3 | Cyclohexane | –COOH, –NHCOCH₃ | Enzyme inhibition, H-bonding | Neurochemical research |
Research Findings and Implications
- Synthetic Utility : The carboxylic acid group in this compound enables direct functionalization (e.g., amidation, salt formation), unlike its ester analogs, which require hydrolysis steps .
- Biological Relevance: Compared to the amino-oxoethyl analog (CAS 99189-60-3), the target compound lacks nitrogen-based functionality, limiting its direct biological interactions but retaining utility in non-biological contexts .
- Thermal Stability: The monocyclic structure of the target compound likely offers greater thermal stability than strained bicyclic systems like CAS 464-78-8, which may decompose under harsh conditions .
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